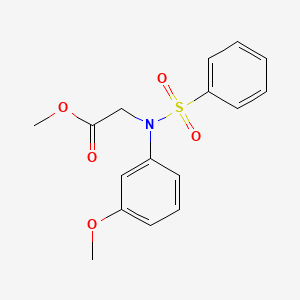

Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate

Description

Properties

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-3-methoxyanilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-21-14-8-6-7-13(11-14)17(12-16(18)22-2)23(19,20)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRMQNSGOFPCIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate typically involves the reaction of methyl glycinate with 3-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

Reduction: The compound can be reduced at the sulfonyl group to form sulfinates or sulfides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Sulfinates and sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate serves as a reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new chemical entities with specific functionalities. Its unique sulfonamide group enhances its reactivity in various chemical reactions, including nucleophilic substitutions and electrophilic additions.

Biological Studies

This compound is studied for its potential biological activities:

- Enzyme Modulation : Research indicates that it can modulate the activity of specific enzymes, potentially serving as an inhibitor or activator in biochemical pathways.

- Cellular Processes : It influences cellular processes such as apoptosis and cell signaling, making it a candidate for further exploration in therapeutic contexts.

Medicinal Applications

Ongoing research aims to explore the therapeutic potential of this compound:

- Drug Development : Its biological activity suggests possible applications in drug development, particularly in targeting diseases linked to enzyme dysfunction.

- Prodrug Evaluation : Studies have evaluated prodrug forms for ocular uptake and stability, indicating potential therapeutic applications in ophthalmology.

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Enzyme modulation; potential therapeutic uses | |

| Benzene sulphonamides | Anti-inflammatory; antimicrobial properties | |

| Other glycine derivatives | Varying effects on cellular processes |

Prodrug Evaluation

A study assessed the prodrug forms of this compound for ocular delivery. Results indicated that modifications aimed at enhancing lipophilicity could improve permeability across ocular tissues, suggesting its potential use in treating eye diseases.

Environmental Impact

Research has identified this compound as a contaminant in surface waters, with concentrations ranging from 50 to 850 ng/L. This finding raises concerns regarding its ecological effects and necessitates further investigation into its environmental impact.

Mechanism of Action

The mechanism of action of Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations

The compound belongs to a broader class of N-substituted glycinate esters with sulfonyl or aryl groups. Key structural analogs include:

Methyl N-(3-Chloro-4-Fluorophenyl)-N-(Phenylsulfonyl)Glycinate (CAS: 863187-31-9): Substituents: 3-chloro-4-fluorophenyl and phenylsulfonyl. Molecular Weight: 357.78 g/mol. Notable for halogenated aromatic rings, enhancing lipophilicity .

Methyl N-(3-Bromophenyl)-N-(Phenylsulfonyl)Glycinate (CAS: 363182-55-2):

- Substituents: 3-bromophenyl and phenylsulfonyl.

- Molecular Weight: 384.24 g/mol.

- Bromine increases molecular weight and may alter reactivity in cross-coupling reactions .

Methyl N-(2,5-Dimethylphenyl)-N-(Phenylsulfonyl)Glycinate (CAS: 591727-43-4): Substituents: 2,5-dimethylphenyl and phenylsulfonyl. Molecular Weight: 333.40 g/mol.

Methyl N-(3-Chloro-4-Methoxyphenyl)-N-(4-Methylphenylsulfonyl)Glycinate (CAS: 425626-62-6):

Physicochemical Properties

- Key Observations :

- Halogenated derivatives (Cl, F, Br) exhibit higher molecular weights compared to methoxy or methyl-substituted analogs.

- Methoxy groups may improve solubility in polar solvents due to their electron-donating nature .

- High purity (≥95%) is standard for API intermediates, ensuring reliability in downstream syntheses .

Biological Activity

Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C16H17NO4S

Molecular Weight: 335.38 g/mol

The compound features a methoxyphenyl group, a phenylsulfonyl moiety, and a glycine backbone, which contribute to its unique pharmacological properties. The presence of the sulfonyl group is particularly significant as it often enhances solubility and bioavailability.

This compound's biological activity can be attributed to its interaction with various biological targets:

- Enzyme Inhibition: The sulfonamide group can act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation: The methoxyphenyl group may enhance binding affinity to specific receptors, influencing signal transduction pathways.

Antimicrobial Activity

In preliminary studies, this compound has shown promising antimicrobial properties. For instance, it was evaluated against several bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Research indicates that the compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. In vitro studies have shown that it reduces the secretion of TNF-α and IL-6 in activated macrophages, suggesting a role in modulating immune responses.

Case Studies

-

Study on Antimicrobial Efficacy:

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound had superior activity against Gram-positive bacteria compared to traditional sulfonamides . -

Anti-inflammatory Mechanism:

A recent investigation into the anti-inflammatory mechanisms revealed that this compound significantly inhibited NF-κB activation in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the methoxy and phenyl groups can significantly influence biological activity. For example:

- Methoxy Substitution: The presence of the methoxy group enhances solubility and receptor binding.

- Sulfonamide Variations: Altering the sulfonamide nitrogen can affect enzyme inhibition potency.

Q & A

Q. Optimization Tips :

- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions .

- Catalysts : Use 4-dimethylaminopyridine (DMAP) to accelerate esterification .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₆H₁₇NO₆S: calc. 363.08, obs. 363.07) .

- IR Spectroscopy : Detect ester C=O (~1740 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) stretches .

Basic: What are the key stability considerations for storing this compound under laboratory conditions?

Answer:

- Storage Conditions :

- Solvent Compatibility : Dissolve in anhydrous DMSO or acetonitrile for long-term stability; avoid aqueous buffers at neutral or basic pH .

Advanced: How do electronic effects of the 3-methoxyphenyl and phenylsulfonyl groups influence the compound's reactivity in nucleophilic environments?

Answer:

- 3-Methoxyphenyl Group :

- Phenylsulfonyl Group :

- Competitive Effects : DFT calculations suggest the sulfonyl group dominates, making the ester carbonyl more electrophilic despite methoxy donation .

Advanced: What strategies can resolve contradictions in biological activity data observed across different in vitro assays?

Answer:

- Purity Verification : Ensure >99% purity via HPLC to exclude impurities (e.g., residual sulfonyl chloride) that may interfere with assays .

- Assay Conditions :

- Metabolite Screening : Use LC-MS to identify degradation products that may exhibit off-target effects .

Advanced: How can computational modeling predict the compound's interaction with specific enzyme targets?

Answer:

- Docking Studies :

- MD Simulations :

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Advanced: What are the challenges in scaling up the synthesis while maintaining stereochemical purity?

Answer:

- Racemization Risk :

- Workup Optimization :

- Process Analytics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.